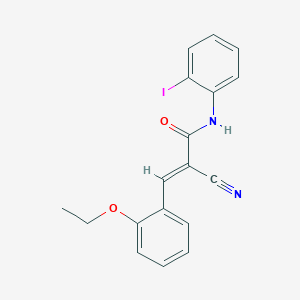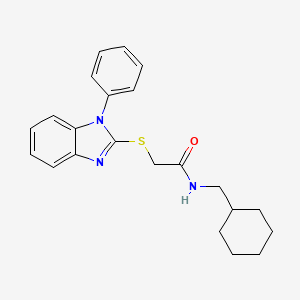![molecular formula C11H7F2NO3 B7466922 (E)-2-cyano-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B7466922.png)
(E)-2-cyano-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-cyano-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid, commonly known as DFP-10825, is a synthetic compound used in scientific research. It is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is involved in regulating insulin signaling and glucose metabolism.
Mechanism of Action
DFP-10825 is a potent and selective inhibitor of (E)-2-cyano-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid, which is a negative regulator of insulin signaling. (E)-2-cyano-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid dephosphorylates the insulin receptor and downstream signaling molecules, leading to reduced insulin sensitivity and glucose uptake. By inhibiting (E)-2-cyano-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid, DFP-10825 enhances insulin signaling and glucose metabolism, leading to improved glucose tolerance and insulin sensitivity.
Biochemical and Physiological Effects:
DFP-10825 has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. It also enhances glucose uptake in skeletal muscle and adipose tissue, leading to improved glycemic control. DFP-10825 has been shown to reduce body weight and improve lipid metabolism in obese mice. It has also been shown to improve liver function and reduce inflammation in animal models of non-alcoholic fatty liver disease.
Advantages and Limitations for Lab Experiments
DFP-10825 is a potent and selective inhibitor of (E)-2-cyano-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid, making it a valuable tool for studying the role of (E)-2-cyano-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid in insulin signaling and glucose metabolism. However, it is important to note that (E)-2-cyano-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid is involved in multiple signaling pathways, and its inhibition may have off-target effects. Additionally, the synthesis of DFP-10825 is complex and requires specialized equipment and expertise.
Future Directions
Future research on DFP-10825 could focus on its potential therapeutic benefits in the treatment of metabolic disorders such as type 2 diabetes and obesity. It could also investigate its effects on other signaling pathways and its potential off-target effects. Further studies could also explore alternative synthesis methods for DFP-10825 to improve its efficiency and reduce its cost.
Synthesis Methods
DFP-10825 is synthesized through a multi-step process involving several chemical reactions. The starting material is 2-(difluoromethoxy)benzoic acid, which is converted into 2-(difluoromethoxy)benzoyl chloride through the reaction with thionyl chloride. The resulting compound is then reacted with the amino acid L-homophenylalanine to form a dipeptide, which is subsequently cyclized to form DFP-10825.
Scientific Research Applications
DFP-10825 has been extensively used in scientific research to study the role of (E)-2-cyano-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid in insulin signaling and glucose metabolism. It has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes and obesity. DFP-10825 has also been used to investigate the potential therapeutic benefits of (E)-2-cyano-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid inhibition in the treatment of metabolic disorders such as type 2 diabetes and obesity.
properties
IUPAC Name |
(E)-2-cyano-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2NO3/c12-11(13)17-9-4-2-1-3-7(9)5-8(6-14)10(15)16/h1-5,11H,(H,15,16)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYLJWZYVASSER-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C(=O)O)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(\C#N)/C(=O)O)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-2-[(3-methylthiophen-2-yl)methylidene]-3,4-dihydronaphthalen-1-one](/img/structure/B7466840.png)

![(E)-2-cyano-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7466849.png)

![Phenyl[4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B7466859.png)







![(E)-2-cyano-3-[4-[(2-fluorophenyl)methoxy]phenyl]-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7466934.png)
